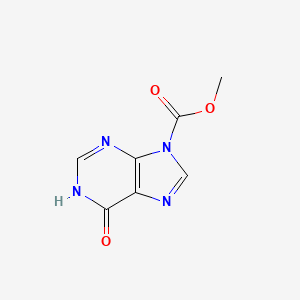

methyl 6-oxo-3H-purine-9-carboxylate

Description

Methyl 6-oxo-3H-purine-9-carboxylate is a purine derivative featuring a methyl ester group at the 9-position and an oxo (keto) group at the 6-position. The compound’s purine core enables hydrogen bonding and metal coordination, while the ester group enhances lipophilicity, influencing solubility and reactivity .

Properties

Molecular Formula |

C7H6N4O3 |

|---|---|

Molecular Weight |

194.15 g/mol |

IUPAC Name |

methyl 6-oxo-1H-purine-9-carboxylate |

InChI |

InChI=1S/C7H6N4O3/c1-14-7(13)11-3-10-4-5(11)8-2-9-6(4)12/h2-3H,1H3,(H,8,9,12) |

InChI Key |

GBLXVTXYQUGVRC-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)N1C=NC2=C1N=CNC2=O |

Origin of Product |

United States |

Preparation Methods

The synthesis of methyl 6-oxo-3H-purine-9-carboxylate typically involves the reaction of 8-amino-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione with various reagents. One common method includes converting the starting material into a diazonium salt, followed by subsequent reactions with phenol, naphthalen-2-ol, or other aromatic compounds . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

Methyl 6-oxo-3H-purine-9-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of different purine derivatives.

Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride, resulting in the formation of reduced purine derivatives.

Scientific Research Applications

Methyl 6-oxo-3H-purine-9-carboxylate has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex purine derivatives.

Biology: This compound is studied for its potential biological activities, including anticancer and antiviral properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases, including cancer and viral infections.

Industry: It is used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of methyl 6-oxo-3H-purine-9-carboxylate involves its interaction with various molecular targets and pathways. It is known to inhibit DNA synthesis and induce apoptosis in cancer cells. The compound’s anticancer activity is attributed to its ability to interfere with the folate-dependent purine and pyrimidine synthesis pathways.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural and functional differences between methyl 6-oxo-3H-purine-9-carboxylate and related compounds:

Coordination Chemistry

- 9dhx-Copper Complexes: 9dhx forms [{Cu(9dhx)(H₂O)₃}₂(µ-SO₄)₂] in aqueous media and [Cu(9dhx)₂(H₂O)₂(NO₃)₂]·H₂O in methanol, demonstrating pH- and solvent-dependent coordination modes. The 6-oxo group acts as a binding site, while the absence of an ester group limits steric hindrance .

- Hypothetical Coordination of Methyl 6-oxo-3H-purine-9-carboxylate : The 6-oxo group could similarly coordinate metals, but the 9-methyl ester may reduce binding affinity compared to 9dhx due to steric or electronic effects.

Spectroscopic Characterization

- 9dhx : Characterized via FT-IR, NMR, and X-ray crystallography. The 6-oxo group exhibits a strong IR absorption near 1680 cm⁻¹, while NMR confirms tautomeric forms .

- Methyl Esters : Methyl groups in esters (e.g., methyl shikimate) show distinct ¹H NMR signals at δ 3.6–3.8 ppm and ¹³C signals near δ 50–55 ppm .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.